4-Acetoxy-4'-cyanobenzophenone
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Description
4-Acetoxy-4'-cyanobenzophenone is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
4-Acetoxy-4'-cyanobenzophenone serves as a precursor in the synthesis of various chemically significant compounds and intermediates in organic synthesis. For instance, derivatives of this compound have been utilized in the thermal generation of acetoxy(alkoxy)-, dialkoxy-, and alkoxy(amino)-carbenes. These carbenes are relatively nucleophilic, reacting with a variety of electrophilic functional groups, making them useful in the synthesis of target molecules. The reactions often involve rearrangement of initial products, leading to new compounds that could serve as starting materials for further synthetic applications (Warkentin, 2009).
Photochemical Processes
The study of photochemical processes induced by irradiation of benzophenones, including derivatives similar to this compound, reveals their role in affecting the photoactivity of certain compounds in various solvents. These processes have implications for understanding the behavior of chromophoric dissolved organic matter (CDOM) in surface waters, which is crucial for environmental chemistry and photobiology research (Barsotti et al., 2015).
Functional Polymers
Research on the development of functional polymers through thiol-ene coupling demonstrates the utility of this compound derivatives. These studies involve grafting various functional groups onto polymers, showcasing the compound's role in the advancement of materials science. The methodologies employed offer clean, efficient routes to diverse protected thiols and their subsequent addition to create functional polymers, highlighting the compound's significance in polymer chemistry (David & Kornfield, 2008).
Antitumor Activity
Investigations into the hydrolysis and photolysis of 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a model antitumor quinol ester, reveal the compound's significant anti-tumor activity against various cancer cell lines. This research provides insights into the mechanisms of action of potential antitumor agents and underscores the relevance of this compound derivatives in medicinal chemistry (Wang et al., 2009).
Reversible Thermochromic Polymeric Films
The synthesis of coordination polymers based on copper(I)-thiophenolates, derived from reactions involving this compound, leads to the creation of reversible luminescent thermochromic materials. These findings have potential applications in the development of thermal sensors and imaging films, illustrating the compound's impact on the creation of innovative materials (Troyano et al., 2018).
Properties
IUPAC Name |
[4-(4-cyanobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-11(18)20-15-8-6-14(7-9-15)16(19)13-4-2-12(10-17)3-5-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQFSWINMSHEOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641704 |
Source
|
Record name | 4-(4-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-56-6 |
Source
|
Record name | 4-(4-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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